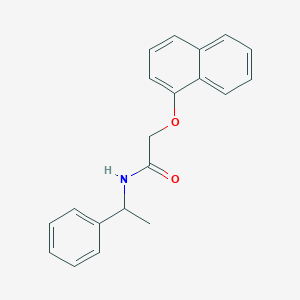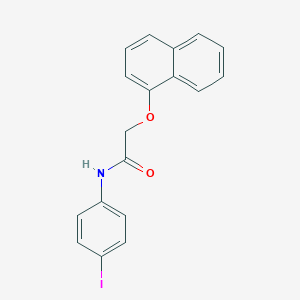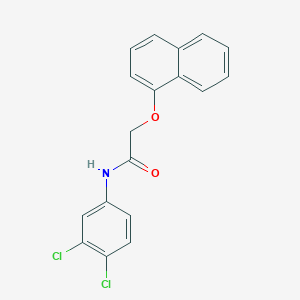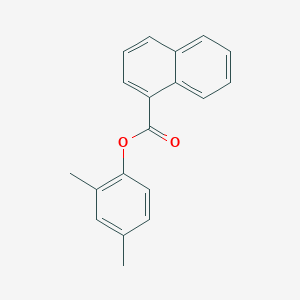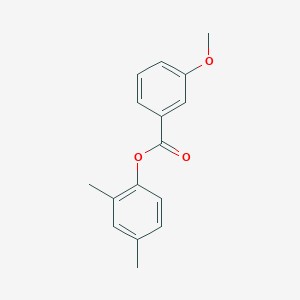
N-(4-acetamidophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-3-methylbutanamide is an organic compound with a complex structure It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-methylbutanamide typically involves the acetylation of 4-aminophenyl-3-methylbutanamide. This can be achieved through the reaction of 4-aminophenyl-3-methylbutanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetamidophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(acetylamino)phenyl]acetamide
- N-[4-(acetylamino)phenyl]sulfonamide
- N-[4-(acetylamino)phenyl]carbamate
Uniqueness
N-(4-acetamidophenyl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-13(17)15-12-6-4-11(5-7-12)14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Clave InChI |
UXFOKKJYLJZQMG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


